molecular formula C13H12N4O B11870176 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)- CAS No. 80030-90-6

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)-

Cat. No.: B11870176
CAS No.: 80030-90-6
M. Wt: 240.26 g/mol
InChI Key: FBZSXEMKESNDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)-: is a heterocyclic compound that belongs to the pyrazolo-pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of a methyl group at the 3-position and a phenylmethyl group at the 6-position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylmethyl-1H-pyrazole-4-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further investigation in the field of cancer research.

Medicine: Due to its kinase inhibitory properties, the compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to interfere with cell signaling pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a valuable asset in industrial chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and other related enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

    7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,4-dihydro-: This compound lacks the methyl and phenylmethyl groups, resulting in different biological activities.

    Pyrazolo(3,4-d)pyrimidine: Another member of the pyrazolo-pyrimidine family with variations in the ring structure and substituents.

    Pyrido(2,3-d)pyrimidin-4-one: A related compound with a pyridine ring fused to a pyrimidine ring, showing different chemical and biological properties.

Uniqueness: The presence of the methyl and phenylmethyl groups in 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)- imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

80030-90-6

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

6-benzyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C13H12N4O/c1-9-11-12(16-15-9)13(18)17(8-14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16)

InChI Key

FBZSXEMKESNDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.